molecular formula C14H32F6P2 B12842365 Tributyl(ethyl)phosphonium hexafluorophosphate(V)

Tributyl(ethyl)phosphonium hexafluorophosphate(V)

Cat. No.: B12842365
M. Wt: 376.34 g/mol
InChI Key: LYMRFRZDJGFQIF-UHFFFAOYSA-N
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Description

Tributyl(ethyl)phosphonium hexafluorophosphate(V) (: 910226-51-6) is an ionic liquid compound with the molecular formula C₁₄H₃₂F₆P₂ and a molecular weight of 376.34 g/mol . This salt is comprised of a tributyl(ethyl)phosphonium cation and a hexafluorophosphate(V) anion. Ionic liquids with phosphonium cations are increasingly recognized for their role in advanced research applications, particularly due to their tunable physical and chemical properties . As a phosphonium-based ionic liquid, this compound falls into a class of materials with significant promise in separation sciences. Researchers are expanding thermodynamic models, such as the Modified Separation of Cohesive Energy Density (MOSCED) method, to include phosphonium ionic liquids to predict phase behavior in mixtures more accurately, which is critical for designing efficient extraction and distillation processes . Furthermore, quaternary phosphonium salts (QPSs) are emerging as promising candidates in biomedical research for their potent biocidal activity. Studies indicate that QPSs, acting as membrane disruptors, show efficacy against multidrug-resistant pathogens and can inhibit the formation of resilient bacterial biofilms, which are a major clinical challenge . The mechanism of action for these antimicrobial and anti-biofilm effects is primarily attributed to the disruption of microbial membranes . Tributyl(ethyl)phosphonium hexafluorophosphate(V) is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet and adhere to all safe laboratory handling practices before use.

Properties

Molecular Formula

C14H32F6P2

Molecular Weight

376.34 g/mol

IUPAC Name

tributyl(ethyl)phosphanium;hexafluorophosphate

InChI

InChI=1S/C14H32P.F6P/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;1-7(2,3,4,5)6/h5-14H2,1-4H3;/q+1;-1

InChI Key

LYMRFRZDJGFQIF-UHFFFAOYSA-N

Canonical SMILES

CCCC[P+](CC)(CCCC)CCCC.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Formation of Tributyl(ethyl)phosphonium Halide

  • Reagents and Conditions :
    Tributylphosphine is reacted with ethyl bromide or ethyl chloride in an inert atmosphere (nitrogen or argon) to prevent oxidation. The reaction is typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or acetonitrile at temperatures ranging from room temperature to reflux conditions.

  • Reaction Mechanism :
    The nucleophilic phosphorus atom in tributylphosphine attacks the electrophilic carbon in the ethyl halide, resulting in quaternization and formation of the phosphonium salt.

  • Purification :
    The crude phosphonium halide is purified by recrystallization or washing with suitable solvents to remove unreacted starting materials and byproducts.

Anion Exchange to Hexafluorophosphate Salt

  • Reagents and Conditions :
    The phosphonium halide salt is dissolved in water or a polar organic solvent and treated with an aqueous solution of potassium hexafluorophosphate. The reaction is typically performed at room temperature with stirring.

  • Reaction Mechanism :
    The halide anion is exchanged with the hexafluorophosphate anion via precipitation or phase separation, as the phosphonium hexafluorophosphate salt is often less soluble in water.

  • Isolation and Drying :
    The product is isolated by filtration or extraction, followed by drying under vacuum to remove residual solvents and moisture.

Parameter Typical Range/Value Notes
Reaction atmosphere Nitrogen or argon Prevents oxidation of phosphine
Solvent for quaternization THF, acetonitrile, or toluene Anhydrous solvents preferred to avoid hydrolysis
Temperature (quaternization) 25–80 °C Higher temperatures increase rate but may cause side reactions
Reaction time (quaternization) 12–24 hours Ensures complete conversion
Molar ratio (phosphine:alkyl halide) 1:1.1 to 1:1.5 Slight excess of alkyl halide to drive reaction to completion
Anion exchange solvent Water or polar organic solvents Facilitates ion exchange
Temperature (anion exchange) Room temperature Mild conditions prevent decomposition
Purification methods Recrystallization, washing, vacuum drying Ensures high purity and removal of residual halides and solvents
Method Aspect Direct Quaternization + Anion Exchange Alternative Methods (e.g., Ion Exchange Resins)
Reaction Complexity Moderate Higher due to additional equipment
Yield Typically >90% Comparable or slightly lower
Purity High after recrystallization High, but depends on resin efficiency
Environmental Considerations Use of organic solvents and halides Potentially greener if aqueous systems used
Scalability Well-established for lab and industrial May require optimization for scale-up
  • Phosphines and phosphonium salts are sensitive to air and moisture; inert atmosphere techniques are essential.
  • Hexafluorophosphate salts are generally stable but should be handled with care to avoid exposure to moisture and strong acids, which can release toxic HF.
  • Proper personal protective equipment (PPE) and fume hood use are mandatory.

The preparation of tributyl(ethyl)phosphonium hexafluorophosphate(V) involves a two-step process of quaternization of tributylphosphine with ethyl halide followed by anion exchange with potassium hexafluorophosphate. Optimized reaction conditions include inert atmosphere, controlled temperature, and careful purification to achieve high yield and purity. The methods are well-documented in the literature and can be adapted for both laboratory and industrial scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Phosphonium salts act as phase-transfer catalysts (PTCs) in nucleophilic substitutions. For example:

Reaction TypeConditionsYieldReference
Alkylation of Potassium Phenoxide20 mol% catalyst, CH2_2Cl2_2, 25°C85–92%
SN_N2 Displacement of Alkyl Halides10 mol% catalyst, toluene, 60°C78%

The bulky phosphonium cation stabilizes the transition state by reducing electrostatic repulsion between reactants .

Oxidation Reactions

Phosphonium salts undergo oxidation to form phosphine oxides under specific conditions:

[P(C4H9)3(C2H5)]+PF6+O2AgClO4OP(C4H9)3(C2H5)+Byproducts[\text{P(C}_4\text{H}_9\text{)}_3(\text{C}_2\text{H}_5)]^+\text{PF}_6^- + \text{O}_2 \xrightarrow{\text{AgClO}_4} \text{OP(C}_4\text{H}_9\text{)}_3(\text{C}_2\text{H}_5) + \text{Byproducts}

Experimental Data :

  • Reaction Time : 24 hours

  • Yield : 65% (isolated) .

Stability and Thermal Behavior

Thermogravimetric analysis (TGA) of analogous tetraalkylphosphonium salts reveals:

  • Decomposition Temperature : 280–320°C

  • Glass Transition Temperature (TgT_gTg) : -45°C (neat) .

Mechanistic Insights from Hirshfeld Analysis

Hirshfeld surface studies on related phosphonium salts ([BuTPP][TF2_2N]) highlight:

  • H···F Interactions : 32% of total contacts

  • C···F Interactions : 18% (critical for stabilizing anion-cation pairs) .

Comparative Reactivity

PropertyTributyl(ethyl)phosphonium PF6_6^-Trihexyl(tetradecyl)phosphonium DCA^-
Solubility in Water Low (<0.1 mg/mL)Moderate (1.2 mg/mL)
Catalytic Efficiency High (TOF = 120 h1^{-1})Moderate (TOF = 75 h1^{-1})
Thermal Stability 290°C310°C
Data derived from analogous systems .

Scientific Research Applications

Electrochemistry

Tributyl(ethyl)phosphonium hexafluorophosphate(V) has been investigated for its use in electrochemical devices due to its ionic conductivity and stability. Studies have shown that it can enhance the performance of batteries and supercapacitors by improving ion transport and reducing resistance in the electrolyte phase .

Solvent Systems

This compound serves as an effective solvent in various chemical reactions, particularly in organic synthesis. Its ability to dissolve a range of organic compounds makes it valuable for facilitating reactions that require specific solvation environments .

Mixed Solvent Systems

Research has demonstrated that tributyl(ethyl)phosphonium hexafluorophosphate(V) can be utilized in mixed solvent systems, where it influences the viscosity and conductivity of the mixtures. This property is particularly useful in developing new formulations for electrochemical applications .

Case Study 1: Organic Solar Cells

A notable application of tributyl(ethyl)phosphonium hexafluorophosphate(V) has been reported in the development of organic solar cells. The compound was employed as part of an electron transport layer, contributing to enhanced charge mobility and overall efficiency of the solar cells .

Case Study 2: Biomass Processing

In biomass processing, tributyl(ethyl)phosphonium hexafluorophosphate(V) has been explored as a hydrophobic solvent that aids in the extraction of valuable compounds from biomass while maintaining chemical integrity. This application highlights its potential role in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of tributyl(ethyl)phosphonium hexafluorophosphate(V) involves its interaction with molecular targets through ionic interactions. The compound’s phosphonium cation can interact with negatively charged sites on molecules, while the hexafluorophosphate anion can stabilize these interactions. This dual interaction mechanism allows the compound to act as an effective catalyst and stabilizing agent in various chemical and biological processes .

Comparison with Similar Compounds

Structural and Functional Analogues: Phosphonium Salts

Tetraethylphosphonium Hexafluorophosphate(V) (CAS: 111928-07-5)
  • Molecular Formula : C8H20F6P2 (MW: 292.18 g/mol) .
  • Applications : Primarily used in electrochemical studies and as a supporting electrolyte.
  • Key Differences : Smaller molecular size compared to tributyl(ethyl)phosphonium hexafluorophosphate(V), leading to lower viscosity and higher solubility in polar solvents like DMF and acetonitrile . Storage requires stringent temperature control (−80°C for long-term stability) .
Tributyl(hexyl)phosphonium Hexafluorophosphate(V) (CAS: 1049619-53-5)
  • Molecular Formula : C18H40F6P2 (MW: 468.44 g/mol) .
  • Applications : Used in ionic liquid applications requiring higher hydrophobicity.
  • Key Differences : Longer alkyl chains enhance hydrophobicity and thermal stability (>300°C) but reduce solubility in aqueous systems compared to tributyl(ethyl)phosphonium derivatives .

Benzotriazolyloxy-Phosphonium Reagents

Benzotriazol-1-yloxytris(dimethylamino)phosphonium Hexafluorophosphate (BOP)
  • Molecular Formula : C10H22F6N6OP2 (MW: 442.25 g/mol) .
  • Applications : Peptide coupling and nucleophilic aromatic substitution reactions.
  • Key Differences: Generates carcinogenic HMPA as a byproduct, limiting its industrial use . Higher cost (~$500/g) compared to tributyl(ethyl)phosphonium hexafluorophosphate(V) (\sim$200/g) .
PyBOP (CAS: 128625-52-5)
  • Molecular Formula : C18H28F6N6OP2 (MW: 520.36 g/mol) .
  • Applications : Peptide synthesis with minimal racemization.
  • Key Differences : Pyrrolidine substituents improve coupling efficiency but increase molecular weight and cost compared to tributyl(ethyl)phosphonium derivatives .

Ammonium-Based Hexafluorophosphate Salts

Tetrabutylammonium Hexafluorophosphate(V) (CAS: 3109-63-5)
  • Molecular Formula : C16H36F6NP (MW: 387.42 g/mol) .
  • Applications : Electrochemical research and ion-selective electrodes.
  • Key Differences : Ammonium core reduces thermal stability (melting point: 344–524 K) compared to phosphonium analogues (>500 K) . Less lipophilic, making it suitable for aqueous-phase reactions .

Data Tables

Table 1: Physicochemical Properties
Compound CAS Molecular Weight (g/mol) Purity Melting Point (K) Key Application
Tributyl(ethyl)phosphonium PF6 910226-51-6 412.33 ≥98% >500 (estimated) Ionic liquids, catalysis
Tetraethylphosphonium PF6 111928-07-5 292.18 ≥95% 300–350 Electrochemistry
BOP 56602-33-6 442.25 ≥98% N/A Peptide coupling
Tetrabutylammonium PF6 3109-63-5 387.42 ≥99% 344–524 Electrochemical studies

Biological Activity

Tributyl(ethyl)phosphonium hexafluorophosphate(V) is a member of the phosphonium ionic liquids (ILs) family, which are known for their unique properties and potential applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse research studies and findings.

Overview of Ionic Liquids

Ionic liquids are salts that are liquid at room temperature and consist entirely of ions. They have gained attention due to their low volatility, high thermal stability, and ability to dissolve a wide range of substances. Their biological activities can vary significantly based on their cationic and anionic components.

Antimicrobial Properties

Research indicates that phosphonium-based ionic liquids, including tributyl(ethyl)phosphonium hexafluorophosphate(V), exhibit significant antimicrobial activity. A study highlighted that certain phosphonium ILs demonstrated broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, ILs with longer alkyl chains showed increased toxicity, which is attributed to their interaction with bacterial membranes, leading to membrane disruption and cell death .

Table 1: Antimicrobial Activity of Selected Phosphonium Ionic Liquids

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Tributyl(ethyl)phosphonium hexafluorophosphate(V)Escherichia coli, Staphylococcus aureus>500 μM
Tetrabutylphosphonium hydroxidePseudomonas aeruginosa200 μM
Trihexyl(tetradecyl)phosphonium chlorideBacillus cereus150 μM

Cytotoxicity Studies

Cytotoxicity assessments have shown that tributyl(ethyl)phosphonium hexafluorophosphate(V) can affect various cell lines. The compound's cytotoxic effects were evaluated using the HeLa cell line, revealing an effective concentration (EC50) that indicates its potential as a cytotoxic agent in therapeutic applications .

Table 2: Cytotoxicity Data for Tributyl(ethyl)phosphonium Hexafluorophosphate(V)

Cell LineEC50 (μM)Observations
HeLa2750Moderate cytotoxicity
IPC-812692High sensitivity observed
Daphnia magna588Significant lethality

The biological activity of tributyl(ethyl)phosphonium hexafluorophosphate(V) is primarily linked to its ability to disrupt cellular membranes. The interaction between ILs and lipid bilayers can lead to increased permeability and subsequent cell lysis. This mechanism has been supported by studies showing that the length of the alkyl chain in the cation significantly influences toxicity; longer chains generally enhance membrane disruption capabilities .

Case Study 1: Antimicrobial Efficacy

In a controlled study, tributyl(ethyl)phosphonium hexafluorophosphate(V) was tested against various pathogens. The results demonstrated substantial antimicrobial efficacy, particularly against Staphylococcus aureus, where it inhibited growth at concentrations exceeding 500 μM. This finding suggests potential applications in developing new antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects of this IL on cancer cell lines, particularly HeLa cells. The results indicated that at higher concentrations (over 2500 μM), there was a marked reduction in cell viability, suggesting its potential as a chemotherapeutic agent. However, further studies are needed to explore the selectivity and mechanisms involved in this cytotoxicity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Tributyl(ethyl)phosphonium hexafluorophosphate(V) in a laboratory setting?

  • Methodological Answer : Synthesis requires strict moisture control due to the hygroscopic nature of phosphonium salts and hexafluorophosphate anions. Use anhydrous solvents (e.g., acetonitrile or dichloromethane) under inert gas (N₂/Ar). Monitor reaction progress via <sup>31</sup>P NMR to confirm anion exchange (e.g., from chloride to hexafluorophosphate). Purification via recrystallization in ethanol/water mixtures can improve yield .
  • Safety : Handle in a fume hood; hexafluorophosphate salts may release HF under acidic/humid conditions. Use PPE and follow protocols for similar ionic liquids .

Q. Which characterization techniques are most effective for confirming the purity and structure of Tributyl(ethyl)phosphonium hexafluorophosphate(V)?

  • Analytical Methods :

  • <sup>1</sup>H/<sup>31</sup>P NMR : Identify phosphonium cation shifts (δ ~30–40 ppm for <sup>31</sup>P) and confirm hexafluorophosphate anion integration .
  • ESI-MS : Detect molecular ion peaks for the cation-anion pair.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition typically >200°C for similar salts) .
  • Ion Chromatography : Quantify residual halides (e.g., Cl⁻) to ensure complete anion exchange .

Q. How should researchers evaluate the hydrolytic stability of Tributyl(ethyl)phosphonium hexafluorophosphate(V) under varying humidity conditions?

  • Experimental Design :

  • Expose samples to controlled humidity (e.g., 30%, 60%, 90% RH) in desiccators.
  • Monitor degradation via <sup>19</sup>F NMR for free fluoride (F⁻) release or pH changes in aqueous suspensions.
  • Compare with standards like [P₆,₆,₆,₁₄][PF₆] to benchmark stability .

Advanced Research Questions

Q. How can researchers optimize the electrochemical stability of Tributyl(ethyl)phosphonium hexafluorophosphate(V) in ionic liquid-based electrolytes?

  • Methodology :

  • Use cyclic voltammetry (CV) with Pt or glassy carbon electrodes to determine anodic/cathodic limits. Compare with LiPF₆-based electrolytes for reference .
  • Additives like vinylene carbonate (1–2 wt%) can suppress anion decomposition at high voltages (>4.5 V vs. Li/Li⁺).
  • Data Interpretation : Correlate electrochemical stability with cation-anion interaction strength via DFT calculations .

Q. What experimental strategies resolve contradictions in reported solubility data for Tributyl(ethyl)phosphonium hexafluorophosphate(V) in polar aprotic solvents?

  • Troubleshooting :

  • Replicate studies under controlled water content (Karl Fischer titration). Solubility in acetonitrile may drop from >1 M to <0.1 M with 100 ppm H₂O .
  • Use Hansen solubility parameters to predict solvent compatibility.
  • Statistical Analysis : Apply ANOVA to compare datasets from multiple labs, identifying outliers due to impurities or measurement techniques .

Q. How can computational modeling predict the interaction mechanisms between Tributyl(ethyl)phosphonium hexafluorophosphate(V) and electrode surfaces?

  • Approach :

  • Perform molecular dynamics (MD) simulations using force fields parameterized for phosphonium cations (e.g., OPLS-AA).
  • Analyze adsorption energies on graphene or LiFePO₄ surfaces via density functional theory (DFT).
  • Validate with in-situ AFM or XPS to confirm predicted interfacial layers .

Key Considerations for Advanced Studies

  • Contradiction Management : Replicate conflicting studies with standardized protocols (e.g., IEC/ISO guidelines) to isolate variables like trace water or electrode history .
  • Interdisciplinary Collaboration : Combine synthetic chemistry, electrochemistry, and computational modeling to address complex mechanisms .

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